

# Physical properties of 11-Cyanoundecanoic acid

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## Compound of Interest

Compound Name: **11-Cyanoundecanoic acid**

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An In-depth Technical Guide to the Physical Properties of **11-Cyanoundecanoic Acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physical properties of **11-Cyanoundecanoic acid** (CAS No. 5810-18-4), a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. As a molecule possessing both a terminal carboxylic acid and a nitrile group separated by a long aliphatic chain, its characteristics are governed by a unique interplay of polar and nonpolar functionalities. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application.

## Introduction and Molecular Overview

**11-Cyanoundecanoic acid** is a C12 fatty acid derivative distinguished by its terminal nitrile (C≡N) group. This structure imparts dual reactivity, making it a valuable intermediate and building block. The carboxylic acid moiety offers a reactive handle for esterification, amidation, and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Understanding its physical properties is paramount for its purification, handling, and strategic deployment in complex synthetic pathways.

### Key Molecular Identifiers:

- IUPAC Name: **11-cyanoundecanoic acid**[\[1\]](#)

- CAS Number: 5810-18-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>21</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 211.30 g/mol [\[1\]](#)[\[2\]](#)

Caption: Molecular Structure of **11-Cyanoundecanoic Acid**.

## Core Physical and Chemical Properties

The physical properties of **11-Cyanoundecanoic acid** are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

Property	Value	Source(s)
Appearance	White solid / powder	<a href="#">[2]</a>
Melting Point	56 - 58 °C	<a href="#">[2]</a>
Boiling Point	381.7 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[4]</a>
Density	0.984 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	184.7 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index	1.463	<a href="#">[2]</a> <a href="#">[4]</a>
logP	3.49558	<a href="#">[2]</a>

## In-Depth Analysis of Key Properties

### Thermal Properties: Melting and Boiling Points

The melting point of 56-58 °C is characteristic of a medium-chain fatty acid and indicates that the compound is a solid at standard ambient temperature and pressure.[\[2\]](#) A narrow melting range is a primary indicator of high purity; impurities typically depress and broaden the melting range.

The high boiling point of 381.7 °C is a direct consequence of strong intermolecular forces.[\[2\]](#)[\[4\]](#) These include:

- Hydrogen Bonding: The carboxylic acid group allows molecules to form strong hydrogen-bonded dimers, significantly increasing the energy required to transition to the vapor phase.
- Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) introduces strong dipole-dipole attractions between molecules.
- Van der Waals Forces: The long C10 alkyl chain contributes significant London dispersion forces.

## Solubility Profile: A Tale of Two Ends

The solubility of **11-Cyanoundecanoic acid** is dictated by its amphipathic structure. The long, nonpolar hydrocarbon tail dominates its behavior, rendering it largely insoluble in water.<sup>[5]</sup> However, the two polar terminal groups—carboxylic acid and nitrile—allow for some solubility in organic solvents.

- Water: Solubility is very low. While the carboxylic acid can hydrogen bond with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the long hydrophobic chain is prohibitive.
- Nonpolar Organic Solvents (e.g., n-Hexane, Cyclohexane): The compound exhibits significant solubility in these solvents, which increases with temperature.<sup>[5][6]</sup> This is because the primary interactions are between the nonpolar solvent and the molecule's long alkyl chain. This property is advantageous for purification, as 11-CUA can be selectively extracted into such solvents, leaving polar impurities behind, and then crystallized out upon cooling.<sup>[5]</sup>
- Polar Organic Solvents: Solubility is expected to be moderate in solvents like alcohols or acetone, which can interact with the polar functional groups while also solvating the alkyl chain.

The temperature dependence of solubility is a critical factor for recrystallization protocols. As demonstrated in studies, the mole fraction solubility in cyclohexane and n-hexane increases substantially with rising temperature, a principle that underpins its purification by crystallization.  
<sup>[5][6]</sup>

# Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of **11-Cyanoundecanoic acid**.

## Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorption bands include:

- $\sim 2245 \text{ cm}^{-1}$ : A sharp, medium-intensity peak characteristic of the  $\text{C}\equiv\text{N}$  (nitrile) stretch.
- $\sim 1710 \text{ cm}^{-1}$ : A strong, sharp peak corresponding to the  $\text{C}=\text{O}$  (carbonyl) stretch of the carboxylic acid.
- $2500\text{-}3300 \text{ cm}^{-1}$ : A very broad band resulting from the  $\text{O}-\text{H}$  stretch of the hydrogen-bonded carboxylic acid.
- $2850\text{-}2960 \text{ cm}^{-1}$ : Strong, sharp peaks from the  $\text{C}-\text{H}$  stretching of the methylene groups in the alkyl chain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR Spectrum:
  - $\sim 12.0 \text{ ppm}$ : A broad singlet corresponding to the acidic proton of the carboxylic acid ( $-\text{COOH}$ ).
  - $\sim 2.35 \text{ ppm}$ : A triplet from the two protons on the carbon alpha to the carbonyl group ( $-\text{CH}_2\text{--COOH}$ ).
  - $\sim 2.30 \text{ ppm}$ : A triplet from the two protons on the carbon alpha to the nitrile group ( $-\text{CH}_2\text{--C}\equiv\text{N}$ ).
  - $1.2\text{--}1.7 \text{ ppm}$ : A large, complex multiplet representing the 16 protons of the eight internal methylene ( $-\text{CH}_2-$ ) groups of the alkyl chain.

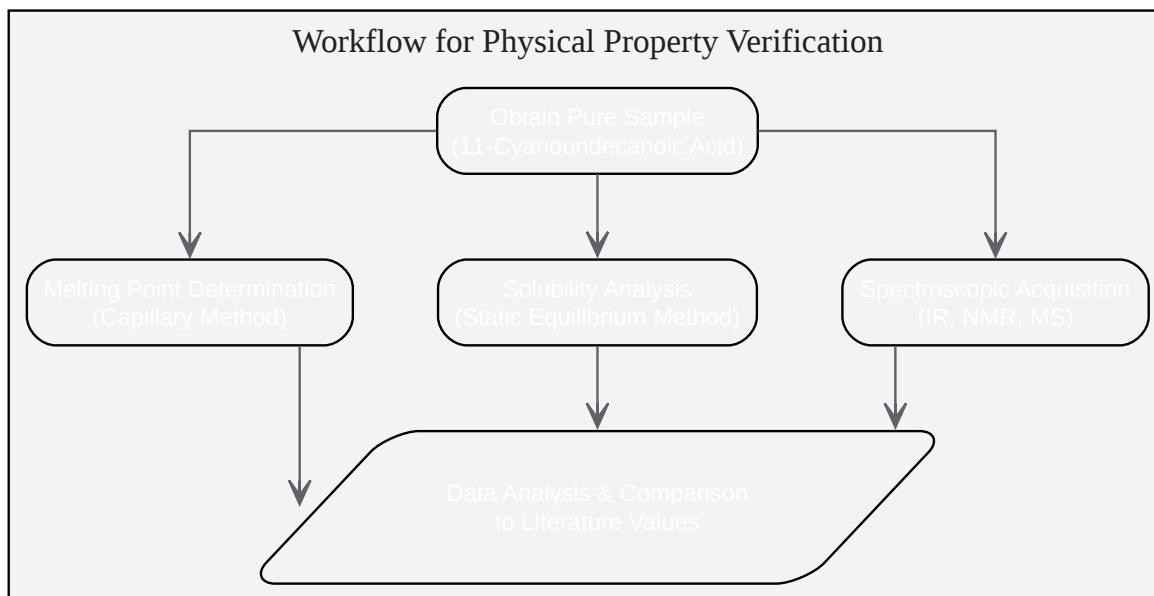
- $^{13}\text{C}$  NMR Spectrum:
  - ~179 ppm: Signal for the carbonyl carbon ( $-\text{COOH}$ ).
  - ~120 ppm: Signal for the nitrile carbon ( $-\text{C}\equiv\text{N}$ ).
  - 20-35 ppm: A series of signals corresponding to the ten methylene carbons in the alkyl chain.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), one would expect to observe the molecular ion peak  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  210.15 or  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  212.17, confirming the molecular weight of 211.30 g/mol.

## Experimental Protocols for Property Determination

The following protocols outline standard laboratory procedures for verifying the key physical properties of **11-Cyanoundecanoic acid**.



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Caption: General workflow for experimental property validation.

## Protocol 1: Melting Point Determination

Causality: This protocol leverages the principle that pure crystalline solids melt over a narrow and reproducible temperature range.

- Sample Preparation: Finely crush a small amount of the solid **11-Cyanoundecanoic acid**.
- Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, ensuring it is densely packed at the sealed bottom.[7]
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 57 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1-T_2$ .
- Validation: A sharp range (e.g., within 1-2 °C) consistent with the literature value of 56-58 °C indicates high purity.

## Protocol 2: Solubility Determination (Static Analytical Method)

Causality: This method determines the saturation point of a solute in a solvent at a given temperature, establishing the equilibrium solubility.[6]

- System Preparation: In several sealed vials, add an excess amount of **11-Cyanoundecanoic acid** to a known volume of the chosen solvent (e.g., cyclohexane).
- Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C). Allow the mixtures to equilibrate for several hours (typically >12 hours) to ensure saturation.

- Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter to avoid drawing in any solid particles.
- Analysis: Quantify the concentration of **11-Cyanoundecanoic acid** in the extracted sample. This can be done by evaporating the solvent and weighing the residue, or through a suitable analytical technique like HPLC or titration after derivatization.
- Calculation: Convert the concentration into desired units (e.g., mol/L, g/100mL, or mole fraction). Repeat for each temperature to build a solubility curve.

## Significance in Drug Development and Materials Science

The physical properties of **11-Cyanoundecanoic acid** directly influence its applications:

- Bifunctional Linker: Its defined chain length and terminal reactive groups make it an ideal linker molecule in drug discovery.<sup>[8]</sup> The carboxylic acid can be coupled to a drug or biomolecule, while the nitrile can be reduced to a primary amine, providing an orthogonal site for attaching a targeting moiety, a solubilizing group (like PEG), or a fluorescent probe.
- Precursor for Polyamides: The reduction of the nitrile group to an amine, followed by polymerization, can yield specialty polyamides. For instance, it is a precursor to 12-aminododecanoic acid, a monomer used in high-performance polymers.<sup>[9]</sup>
- Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various metal oxide surfaces, while the long alkyl chain and terminal nitrile group form an ordered, functionalized monolayer. This is useful for modifying the surface properties of biosensors, electrodes, and nanoparticles.

## Conclusion

**11-Cyanoundecanoic acid** is a versatile chemical building block whose utility is fundamentally governed by its physical properties. Its solid state, defined melting point, and predictable solubility in organic solvents are key to its purification and handling. The spectroscopic signatures provide unambiguous confirmation of its unique bifunctional structure. For scientists

in drug development and materials research, a thorough understanding of these properties is not merely academic; it is the foundation for designing robust synthetic protocols, predictable purification strategies, and innovative applications.

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